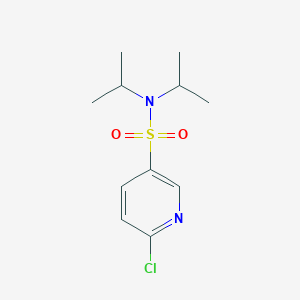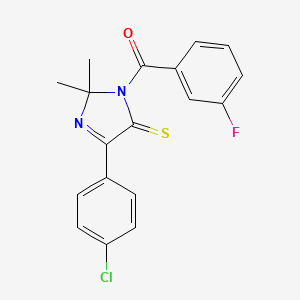
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as 'DAN', is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAN belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied extensively for its ability to selectively target estrogen receptors in various tissues.
Aplicaciones Científicas De Investigación
Structural Studies and Co-crystal Formation
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, through its related structural analogs, has been studied for its ability to form co-crystals with aromatic diols such as 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, demonstrating its potential in the structural study of co-crystals and salt formations. These studies offer insights into the molecular interactions and crystal engineering possibilities, showcasing the compound's utility in the exploration of solid-state chemistry and pharmaceutical co-crystal development (Karmakar, Kalita, & Baruah, 2009).
Alzheimer's Disease Research
The compound's structural framework has been adapted to create derivatives like [18F]FDDNP, used in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients' brains. This application represents a significant step forward in non-invasively diagnosing and monitoring the progression of Alzheimer's disease, offering a new avenue for the early detection and treatment evaluation of this condition (Shoghi-Jadid et al., 2002).
Synthesis and Optical Properties for Alzheimer’s Disease Diagnosis
Further research into the compound's derivatives has led to the development of novel fluorescent probes for β-amyloids, indicating its applicability in Alzheimer's disease diagnosis through molecular imaging. The synthesis of these probes, characterized by high binding affinities to Aβ aggregates, underscores the potential of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-(naphthalen-2-yloxy)acetamide derivatives in creating powerful tools for the early detection and study of Alzheimer’s disease (Fa et al., 2015).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-25(2)21(17-7-10-19(23)11-8-17)14-24-22(26)15-27-20-12-9-16-5-3-4-6-18(16)13-20/h3-13,21H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFUFIXTHZLAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}phenyl sulfone](/img/structure/B2368075.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)



![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2368084.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2368086.png)
